1-Chlorododecane

Descripción

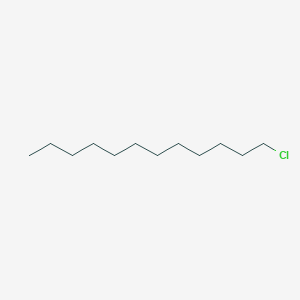

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-chlorododecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25Cl/c1-2-3-4-5-6-7-8-9-10-11-12-13/h2-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAYNEUUHHLGGAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25Cl | |

| Record name | LAURYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20560 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0025492 | |

| Record name | 1-Chlorododecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0025492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Lauryl chloride is a clear colorless oily liquid. (NTP, 1992), Liquid, Colorless oily liquid; [CAMEO] | |

| Record name | LAURYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20560 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dodecane, 1-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Chlorododecane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19350 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

500 °F at 760 mmHg (NTP, 1992) | |

| Record name | LAURYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20560 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

235 °F (NTP, 1992) | |

| Record name | LAURYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20560 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992) | |

| Record name | LAURYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20560 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

0.8687 at 68 °F (NTP, 1992) - Less dense than water; will float | |

| Record name | LAURYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20560 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

116 mmHg at 41.9 °F ; 137 mmHg at 59.2 °F; 143.9 mmHg at 68.2 °F (NTP, 1992), 0.45 [mmHg] | |

| Record name | LAURYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20560 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Chlorododecane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19350 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

112-52-7 | |

| Record name | LAURYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20560 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Chlorododecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112-52-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lauryl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112527 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-CHLORODODECANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=57107 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dodecane, 1-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Chlorododecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0025492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chlorododecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.619 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LAURYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WE8O8J0UTK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

15.3 °F (NTP, 1992) | |

| Record name | LAURYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20560 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of 1-Chlorododecane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chlorododecane, also known as lauryl chloride or dodecyl chloride, is a long-chain alkyl halide with the chemical formula C₁₂H₂₅Cl. It serves as a versatile intermediate in organic synthesis, finding applications in the production of surfactants, quaternary ammonium (B1175870) compounds, and as an alkylating agent in the pharmaceutical and other chemical industries.[1][2][3][4] Its long dodecyl chain imparts significant hydrophobic character, making it a valuable building block for molecules designed to interact with nonpolar environments. This guide provides a comprehensive overview of the core chemical and physical properties of this compound, detailed experimental protocols for its synthesis and the determination of its key physical characteristics, and a visualization of its synthesis and purification workflow.

Chemical and Physical Properties

This compound is a colorless to light yellow, oily liquid under standard conditions.[5] The key quantitative physical and chemical properties of this compound are summarized in the tables below.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₂₅Cl | [1] |

| Molecular Weight | 204.78 g/mol | [5] |

| Appearance | Clear, colorless oily liquid | [5] |

| Density | 0.867 g/mL at 20 °C | |

| 0.8687 g/mL at 20 °C (68 °F) | [5] | |

| Boiling Point | 260 °C at 760 mmHg | |

| 258-261 °C | [6] | |

| 500 °F (260 °C) at 760 mmHg | [5] | |

| Melting Point | -9.3 °C | |

| 15.3 °F (-9.3 °C) | [5] | |

| Refractive Index (n²⁰/D) | 1.443 | |

| Vapor Pressure | 116 mmHg at 41.9 °F (5.5 °C) | [5] |

| 137 mmHg at 59.2 °F (15.1 °C) | [5] | |

| 143.9 mmHg at 68.2 °F (20.1 °C) | [5] |

Table 2: Solubility of this compound

| Solvent | Solubility | Source(s) |

| Water | Insoluble (<0.007 g/L) | [1][5] |

| Organic Solvents | Soluble | [4] |

Experimental Protocols

This section details the methodologies for the synthesis of this compound and the experimental determination of its key physical properties.

Synthesis of this compound from 1-Dodecanol (B7769020) and Thionyl Chloride

This is a common and well-established method for the preparation of this compound.[7]

Materials:

-

1-Dodecanol (lauryl alcohol)

-

Thionyl chloride (SOCl₂)

-

Saturated sodium chloride solution (brine)

-

20% Sodium hydroxide (B78521) solution

-

Anhydrous calcium chloride

-

Petroleum ether (optional, for modified industrial processes)

-

N,N-dimethylformamide (DMF) (optional, as a catalyst in modified processes)[6][7]

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Heating mantle

-

Stirring apparatus

-

Separatory funnel

-

Distillation apparatus

-

Vacuum source (optional)

-

Alkaline scrubber (for waste gas neutralization)[7]

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place thionyl chloride.

-

Slowly add 1-dodecanol to the thionyl chloride via the dropping funnel with constant stirring. The reaction is exothermic and the rate of addition should be controlled to maintain a manageable reaction temperature. A typical molar ratio of 1-dodecanol to thionyl chloride is between 1:1.3 and 1:1.5.[6]

-

After the addition is complete, heat the reaction mixture to reflux (approximately 60-70 °C) and maintain for 4-5 hours.[6] During this time, the gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are evolved. In an industrial setting, these gases are continuously removed under vacuum and neutralized in an alkaline scrubber.[7]

-

After the reflux period, cool the reaction mixture to room temperature.

-

The crude this compound is then purified. This is typically achieved by washing the reaction mixture sequentially with a saturated sodium chloride solution, a 20% sodium hydroxide solution to neutralize any remaining acid, and again with saturated sodium chloride solution until the washings are neutral.

-

Dry the organic layer over anhydrous calcium chloride.

-

The final purification is carried out by distillation. First, any remaining low-boiling impurities and solvent (if used) are removed. The this compound is then collected at its boiling point (258-261 °C at atmospheric pressure).[6]

Determination of Physical Properties

The following are general experimental protocols for determining the physical properties of a liquid organic compound like this compound.

1. Boiling Point Determination (Capillary Method): This method is suitable for small quantities of liquid.

-

Procedure: A small amount of the liquid is placed in a test tube. A capillary tube, sealed at one end, is inverted and placed into the liquid. The test tube is then gently heated in a heating bath. As the temperature rises, air trapped in the capillary tube will be expelled, and then the vapor of the liquid will enter. When a steady stream of bubbles emerges from the capillary, the heating is stopped. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube as the apparatus cools.[8][9]

2. Density Determination (Pycnometer Method): A pycnometer is a flask with a specific, accurately known volume.

-

Procedure: The mass of the clean, dry pycnometer is determined. It is then filled with the liquid, and the mass is measured again. The difference in mass gives the mass of the liquid. The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer. For higher accuracy, the temperature of the liquid should be controlled and recorded.

3. Melting Point Determination (Capillary Method): Since this compound is a liquid at room temperature, its melting point is determined by cooling the substance.

-

Procedure: A small amount of the liquid is introduced into a capillary tube. The capillary tube is attached to a thermometer and placed in a cooling bath (e.g., an ice-salt mixture or a cryostat). The temperature at which the liquid solidifies is observed and recorded as the freezing point, which is equivalent to the melting point. A sharp melting point range (typically 0.5-1.0 °C) is indicative of a pure compound.

4. Refractive Index Determination (Abbe Refractometer): The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material.

-

Procedure: A few drops of the liquid are placed on the prism of an Abbe refractometer. The instrument is adjusted to bring the dividing line between the light and dark fields into the crosshairs of the eyepiece. The refractive index is then read directly from the calibrated scale. The temperature should be controlled, as the refractive index is temperature-dependent.

Synthesis and Purification Workflow

The following diagram illustrates the logical workflow for the synthesis and purification of this compound from 1-dodecanol and thionyl chloride.

Caption: Synthesis and purification workflow for this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. byjus.com [byjus.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | C12H25Cl | CID 8192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN1247859A - Synthesis process of dodecyl trimethyl ammonium chloride - Google Patents [patents.google.com]

- 7. This compound | Alkylating Reagent | RUO [benchchem.com]

- 8. Video: Boiling Points - Procedure [jove.com]

- 9. chem.libretexts.org [chem.libretexts.org]

Solubility of 1-Chlorododecane in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1-chlorododecane in various organic solvents. Due to a lack of extensive publicly available quantitative data, this document focuses on qualitative solubility, established physical properties, and detailed experimental protocols to enable researchers to determine precise solubility values for their specific applications.

Introduction to this compound

This compound (also known as lauryl chloride or dodecyl chloride) is a monochlorinated alkane with the chemical formula C₁₂H₂₅Cl. It is a colorless liquid at room temperature and is characterized by its long, nonpolar alkyl chain and a single polar carbon-chlorine bond. This structure dictates its solubility, making it a versatile compound in various chemical syntheses, including the production of surfactants and as an intermediate in the pharmaceutical industry.

Solubility Profile of this compound

The general principle of "like dissolves like" is the primary determinant of this compound's solubility. Its long hydrocarbon tail makes it readily soluble in nonpolar organic solvents, while its polarity is low, leading to very poor solubility in highly polar solvents like water.

Quantitative Solubility Data

A comprehensive search of scientific literature and chemical databases reveals a scarcity of specific quantitative data for the solubility of this compound in a wide range of organic solvents. The only consistently reported quantitative value is for its solubility in water.

Table 1: Quantitative Solubility of this compound

| Solvent | Temperature (°C) | Solubility (g/L) | Citation |

| Water | 20 | 0.0068 | [1] |

Qualitative Solubility Data

Qualitative assessments from various sources indicate that this compound is soluble in or miscible with a range of common organic solvents. This information is summarized in Table 2.

Table 2: Qualitative Solubility of this compound in Organic Solvents

| Solvent | Solubility Assessment |

| Benzene | Soluble |

| Ethanol | Soluble |

| Acetone | Soluble |

| Petroleum Ether | Miscible |

| Carbon Tetrachloride | Miscible |

Experimental Protocols for Solubility Determination

Given the lack of readily available quantitative data, researchers may need to determine the solubility of this compound in specific solvents for their applications. The following section outlines a standard experimental protocol for this purpose.

Overview of the Shake-Flask Method

The most common and reliable method for determining the equilibrium solubility of a liquid solute in a solvent is the shake-flask method. This involves creating a saturated solution at a constant temperature and then measuring the concentration of the solute in the solution.

Experimental Workflow

The logical workflow for determining the solubility of this compound is depicted in the following diagram.

Caption: Workflow for experimental solubility determination.

Detailed Methodology

-

Materials and Reagents:

-

High-purity this compound (>99%)

-

High-purity organic solvent of interest (HPLC grade or equivalent)

-

Scintillation vials or other sealable glass containers

-

Constant temperature water bath or incubator with shaking capabilities

-

Calibrated volumetric flasks and pipettes

-

Syringes and syringe filters (chemically compatible with the solvent)

-

-

Procedure:

-

Add an excess amount of this compound to a known volume of the organic solvent in a sealable vial. The presence of a distinct second phase (undissolved this compound) should be visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired temperature.

-

Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24 to 48 hours). Periodically check if the amount of the undissolved phase remains constant.

-

After equilibration, stop the agitation and allow the vials to rest in the constant temperature bath for several hours to allow for complete phase separation.

-

Carefully withdraw a known volume of the clear, saturated solvent phase using a syringe.

-

Filter the withdrawn sample through a chemically compatible syringe filter to remove any undissolved micro-droplets of this compound.

-

Dilute the filtered sample to a known volume with the pure solvent to bring the concentration within the analytical range of the chosen analytical method.

-

-

Analysis:

-

The concentration of this compound in the diluted sample can be determined using a suitable analytical technique, such as Gas Chromatography (GC) with a Flame Ionization Detector (FID) or High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., a Refractive Index Detector).

-

A calibration curve should be prepared using standard solutions of this compound of known concentrations in the same solvent.

-

The solubility is then calculated from the measured concentration of the saturated solution, taking into account any dilution factors.

-

Solvent Selection Workflow for Practical Applications

For researchers and professionals in drug development, the selection of an appropriate solvent is a critical step. The following diagram illustrates a logical workflow for this process, considering solubility as a key parameter.

Caption: Logical workflow for solvent selection.

Conclusion

References

An In-depth Technical Guide to the Synthesis of 1-Chlorododecane from Dodecan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical synthesis of 1-chlorododecane from its precursor, dodecan-1-ol. This compound, also known as lauryl chloride, is a versatile alkylating agent and a key intermediate in the production of surfactants, pharmaceuticals, and other specialty chemicals.[1][2] This document details the prevalent synthetic methodologies, reaction mechanisms, experimental protocols, and purification techniques.

Synthetic Methodologies

The conversion of dodecan-1-ol, a primary alcohol, to this compound is a nucleophilic substitution reaction. Several reagents can effect this transformation, with the choice often depending on factors such as desired yield, purity, scale, and safety considerations. The most common methods involve the use of thionyl chloride (SOCl₂), phosphorus halides, and the Appel reaction.

Thionyl Chloride (SOCl₂) Method

The reaction of dodecan-1-ol with thionyl chloride is a widely used and well-established method for producing this compound.[3] This method is favored for its efficiency and the formation of gaseous byproducts (SO₂ and HCl), which can be easily removed from the reaction mixture, driving the reaction to completion.[3] The reaction proceeds through a nucleophilic substitution mechanism.[3] The stereochemical outcome of the reaction can be controlled by the choice of solvent and the presence of a base like pyridine.[4][5]

Phosphorus Pentachloride (PCl₅) and Phosphorus Trichloride (B1173362) (PCl₃)

Phosphorus pentachloride and phosphorus trichloride are also effective reagents for the chlorination of alcohols. However, these methods are less commonly reported for the synthesis of this compound.[3] The reaction with PCl₅ also proceeds via nucleophilic substitution.[3]

The Appel Reaction

The Appel reaction provides a mild method for converting alcohols to alkyl chlorides using triphenylphosphine (B44618) (PPh₃) and carbon tetrachloride (CCl₄).[6][7] The driving force for this reaction is the formation of the strong P=O double bond in the triphenylphosphine oxide byproduct.[6] While effective, this method generates a stoichiometric amount of triphenylphosphine oxide, which must be separated from the product.[6]

Quantitative Data Summary

The following table summarizes quantitative data for various synthetic routes to this compound from dodecan-1-ol.

| Method | Reagents | Solvent | Reaction Conditions | Yield (%) | Reference |

| Thionyl Chloride | SOCl₂ | Neat | Reflux, 6 hours | ~67% | [8] |

| Thionyl Chloride with Catalyst | SOCl₂ | Petroleum Ether | 60-70°C, 4-5 hours (with DMF catalyst) | Not specified | [3] |

| Appel Reaction | PPh₃, Me₂SeCl₂ | Benzene | 4 hours | 80% | [9] |

| Hydrochloric Acid with Phase Transfer Catalyst | Concentrated HCl | None | 100-105°C, 45 hours (with tributylhexadecylphosphonium bromide) | 84% | [10] |

Note: Yields can vary significantly based on specific reaction conditions and purification methods.

Reaction Mechanisms and Workflows

Thionyl Chloride Reaction Mechanism

The reaction of dodecan-1-ol with thionyl chloride proceeds through the formation of a chlorosulfite intermediate. In the absence of a base, this intermediate can decompose via an Sₙi (internal nucleophilic substitution) mechanism, leading to retention of configuration. In the presence of a base like pyridine, the mechanism shifts to Sₙ2, resulting in an inversion of configuration.

Caption: Reaction mechanism of dodecan-1-ol with thionyl chloride.

General Experimental Workflow

The synthesis of this compound from dodecan-1-ol typically involves reaction setup, the reaction itself, quenching, extraction, and purification.

Caption: General experimental workflow for this compound synthesis.

Experimental Protocols

Synthesis of this compound using Thionyl Chloride

This protocol is a representative procedure for the laboratory-scale synthesis of this compound.

Materials:

-

Dodecan-1-ol (lauryl alcohol)

-

Thionyl chloride (SOCl₂), freshly distilled

-

10% Sodium carbonate solution

-

Anhydrous calcium chloride

-

Round-bottomed flask

-

Double surface condenser

-

Heating mantle

-

Stirring apparatus

-

Distillation apparatus

Procedure:

-

In a 500 ml round-bottomed flask equipped with a double surface condenser, place 109.5 ml (179 grams) of freshly distilled thionyl chloride.[8]

-

Slowly add 46.5 grams of n-dodecyl alcohol over a period of 2 hours with stirring.[8] The reaction is exothermic, and the rate of addition should be controlled to manage the temperature.[3]

-

After the addition is complete, reflux the reaction mixture for 6 hours.[8]

-

After reflux, assemble a distillation apparatus and distill the reaction mixture. Excess thionyl chloride will distill at temperatures below 80°C.[8]

-

Continue the distillation. The crude this compound will distill at 252-257°C.[8]

-

Wash the purified this compound with water, followed by a 10% sodium carbonate solution, and then twice more with water.[8]

-

Dry the product with anhydrous calcium chloride.[8]

-

For higher purity, the this compound can be further purified by fractional distillation under reduced pressure.[3] The pure product distills at 116.5°C/5 mm Hg.[8]

Safety Precautions:

-

Thionyl chloride is corrosive and reacts violently with water. All operations should be carried out in a well-ventilated fume hood.

-

Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.

-

The reaction generates HCl and SO₂ gases, which are toxic and corrosive. A gas trap should be used to neutralize these acidic gases.[3]

Purification and Characterization

Purification of the crude this compound is crucial to remove unreacted starting materials, byproducts, and residual reagents.[3]

Purification Techniques

-

Distillation: Simple distillation is used to remove volatile impurities like excess thionyl chloride.[3] Fractional distillation under reduced pressure is employed for obtaining high-purity this compound.[3][8]

-

Washing: The crude product is typically washed with water to remove water-soluble impurities, a mild base (e.g., sodium carbonate solution) to neutralize any remaining acid, and finally with brine.[8]

-

Drying: Anhydrous drying agents like calcium chloride or magnesium sulfate (B86663) are used to remove residual water from the organic product.[8]

Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy can confirm the structure of the product.[11]

-

Infrared (IR) Spectroscopy: The disappearance of the broad O-H stretch of the alcohol starting material and the appearance of a C-Cl stretch in the product spectrum are indicative of a successful reaction.[12]

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the compound.[13]

-

Gas Chromatography (GC): Can be used to determine the purity of the final product.[13]

Physical and Chemical Properties of this compound:

-

Molecular Formula: C₁₂H₂₅Cl[9]

-

Molecular Weight: 204.78 g/mol [12]

-

Appearance: Clear, colorless liquid[9]

-

Boiling Point: 260 °C[14]

-

Melting Point: -9.3 °C[14]

-

Density: 0.87 g/mL[14]

-

CAS Number: 112-52-7[12]

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | Alkylating Reagent | RUO [benchchem.com]

- 4. youtube.com [youtube.com]

- 5. benchchem.com [benchchem.com]

- 6. Appel reaction - Wikipedia [en.wikipedia.org]

- 7. Appel Reaction [organic-chemistry.org]

- 8. What is this compound?_Chemicalbook [chemicalbook.com]

- 9. Page loading... [guidechem.com]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

- 11. This compound(112-52-7) 1H NMR spectrum [chemicalbook.com]

- 12. Dodecane, 1-chloro- [webbook.nist.gov]

- 13. Dodecane, 1-chloro- [webbook.nist.gov]

- 14. chemsynthesis.com [chemsynthesis.com]

An In-depth Technical Guide on the Reaction of Dodecanol with Thionyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract: The conversion of alcohols to alkyl chlorides is a fundamental transformation in organic synthesis. Thionyl chloride (SOCl₂) is a premier reagent for this purpose, offering high reactivity and the advantage of gaseous byproducts that drive the reaction to completion. This guide provides a comprehensive technical overview of the reaction between 1-dodecanol (B7769020) and thionyl chloride to produce 1-chlorododecane, a valuable intermediate in the synthesis of surfactants and pharmaceuticals.[1][2] It details the underlying nucleophilic substitution mechanisms, provides a comprehensive experimental protocol, summarizes key quantitative data, and outlines essential safety procedures for handling the hazardous reagents involved.

Core Reaction Mechanisms

The reaction of an alcohol with thionyl chloride proceeds through a nucleophilic substitution pathway. The specific mechanism, and therefore the stereochemical outcome, is highly dependent on the reaction conditions, particularly the presence or absence of a base such as pyridine (B92270). For a primary alcohol like 1-dodecanol, where stereochemistry at the reaction center is not a factor, the distinction is less critical for the product's structure but is fundamental to understanding the reaction kinetics and potential side reactions.

Sₙ2 Mechanism (In the Presence of a Base)

When a base like pyridine is added, the reaction typically follows an Sₙ2 (Substitution Nucleophilic Bimolecular) pathway, which proceeds with inversion of configuration if a chiral center is present.

Mechanism Steps:

-

The hydroxyl group of the alcohol attacks the electrophilic sulfur atom of thionyl chloride, displacing a chloride ion to form an alkylchlorosulfite intermediate.

-

Pyridine, acting as a base, deprotonates the intermediate.

-

The displaced chloride ion then acts as a nucleophile, attacking the carbon atom from the backside in a classic Sₙ2 reaction. This leads to the formation of the alkyl chloride and the release of sulfur dioxide and a protonated pyridine-chloride salt.

Sₙi Mechanism (In the Absence of a Base)

Without a base, the reaction can proceed via an Sₙi (Substitution Nucleophilic internal) mechanism, which results in retention of stereochemistry.[3]

Mechanism Steps:

-

The alcohol attacks the thionyl chloride to form the alkylchlorosulfite intermediate, releasing HCl gas.[4]

-

This intermediate forms a tight ion pair.

-

The key step involves the chlorine atom from the chlorosulfite group attacking the carbon from the same face as the leaving group, in an internal, concerted fashion. This "internal return" of the nucleophile results in the retention of stereochemistry.[5]

Experimental Protocol: Synthesis of this compound

The following protocol is adapted from established laboratory procedures for the conversion of 1-dodecanol to this compound.[6][7]

Materials and Equipment

-

Reagents: 1-Dodecanol (Lauryl Alcohol), Thionyl Chloride (freshly distilled recommended), 10% Sodium Carbonate solution, Anhydrous Calcium Chloride (or Magnesium Sulfate).

-

Equipment: Round-bottom flask (500 mL), reflux condenser with a gas outlet/drying tube, dropping funnel, heating mantle, magnetic stirrer, distillation apparatus, separatory funnel.

Workflow Diagram

Procedure

-

Setup: Assemble a 500 mL round-bottom flask with a magnetic stirrer, dropping funnel, and a reflux condenser. Ensure the apparatus is dry. The top of the condenser should be fitted with a gas trap or routed to a fume hood scrubber to handle the evolving HCl and SO₂ gases.

-

Reaction: Charge the flask with 109.5 mL (179 g) of thionyl chloride.[6] Begin stirring and slowly add 46.5 g of 1-dodecanol from the dropping funnel over approximately 2 hours. The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux.[7]

-

Reflux: After the addition is complete, heat the reaction mixture to reflux using a heating mantle and maintain reflux for 6 hours to ensure the reaction goes to completion.[6]

-

Workup and Purification:

-

Allow the mixture to cool to room temperature.

-

Set up a distillation apparatus and carefully distill off the excess thionyl chloride (boiling point ~76 °C).

-

Continue the distillation to collect the crude this compound, which distills at approximately 252-257 °C at atmospheric pressure.[6]

-

Transfer the cooled, crude product to a separatory funnel. Wash it sequentially with water, a 10% aqueous sodium carbonate solution (to neutralize residual acid), and finally with water again.[6]

-

Separate the organic layer and dry it over anhydrous calcium chloride or magnesium sulfate.

-

For high purity, a final fractional distillation under reduced pressure is recommended (boiling point ~116.5 °C / 5 mmHg).[6]

-

Quantitative Data Summary

Reaction Yield

The following data is based on the experimental protocol described above.

| Reactant (1-Dodecanol) | Product (this compound) | Molar Mass ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) | Reference |

| 46.5 g | This compound | 186.34 (Dodecanol) | 51.2 g | 35 g | ~68% | [6] |

| 204.78 (Product) |

Note: An industrial process using a DMF catalyst reports yields of 95-98%.[8]

Physicochemical and Spectroscopic Data of this compound

The identity and purity of the synthesized this compound can be confirmed using the following data.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 112-52-7 | [3][9] |

| Molecular Formula | C₁₂H₂₅Cl | [3][9] |

| Molecular Weight | 204.78 g/mol | [3][9] |

| Appearance | Clear, colorless liquid | [2][3] |

| Density | 0.867 g/mL at 20 °C | [3][10] |

| Boiling Point | 260 °C | [3][10] |

| Melting Point | -9.3 °C | [3][9][10] |

| Refractive Index (n²⁰/D) | 1.443 | [3][11] |

Table 2: Spectroscopic Data

| Technique | Key Peaks / Signals | Reference(s) |

| ¹H NMR (in CDCl₃) | δ ~3.5 ppm (triplet, 2H, -CH₂Cl); δ ~1.7 ppm (multiplet, 2H, -CH₂CH₂Cl); δ ~1.2-1.4 ppm (broad multiplet, 18H, -(CH₂)₉-); δ ~0.9 ppm (triplet, 3H, -CH₃) | [4][9] |

| ¹³C NMR (in CDCl₃) | δ ~45 ppm (-CH₂Cl); δ ~32 ppm (-CH₂CH₂Cl); other aliphatic carbons between δ 22-30 ppm; δ ~14 ppm (-CH₃) | [9] |

| IR Spectroscopy | ~2925, 2855 cm⁻¹ (C-H stretch); ~1465 cm⁻¹ (C-H bend); ~725, 650 cm⁻¹ (C-Cl stretch) | [12][13] |

| Mass Spectrometry (EI) | Molecular ion peak (M⁺) often weak or absent. Characteristic fragment ions at m/z 91/93 ([C₆H₁₂Cl]⁺), and fragments from loss of HCl and subsequent alkyl chain cleavage. | [14] |

Safety Considerations

Thionyl chloride is a hazardous and highly reactive substance that requires strict safety protocols.

-

Corrosivity and Toxicity: Thionyl chloride is corrosive and reacts violently with water to produce toxic gases (SO₂ and HCl).[5] It can cause severe burns to the skin, eyes, and respiratory tract.[15]

-

Handling: Always handle thionyl chloride in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), a lab coat, and tightly fitting safety goggles with a face shield.[15][16]

-

Anhydrous Conditions: The reaction must be carried out under strictly anhydrous (dry) conditions. All glassware must be oven or flame-dried. Moisture will rapidly decompose the reagent.[17][18]

-

Quenching and Waste Disposal: Excess thionyl chloride should be quenched carefully by slowly adding it to a large volume of a stirred, cooled base solution (e.g., sodium carbonate or calcium hydroxide). The reaction generates significant amounts of gas and heat. All waste must be disposed of as hazardous chemical waste according to institutional guidelines.[19]

References

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [guidechem.com]

- 3. This compound [chembk.com]

- 4. This compound(112-52-7) 1H NMR spectrum [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. What is this compound?_Chemicalbook [chemicalbook.com]

- 7. This compound | Alkylating Reagent | RUO [benchchem.com]

- 8. CN1247859A - Synthesis process of dodecyl trimethyl ammonium chloride - Google Patents [patents.google.com]

- 9. Page loading... [guidechem.com]

- 10. chemsynthesis.com [chemsynthesis.com]

- 11. This compound CAS 112-52-7 - Buy this compound, CAS 112-52-7, C12H25Cl Product on BOSS CHEMICAL [bosschemical.com]

- 12. Dodecane, 1-chloro- [webbook.nist.gov]

- 13. Dodecane, 1-chloro- [webbook.nist.gov]

- 14. Dodecane, 1-chloro- [webbook.nist.gov]

- 15. westliberty.edu [westliberty.edu]

- 16. nj.gov [nj.gov]

- 17. spectrumchemical.com [spectrumchemical.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. lobachemie.com [lobachemie.com]

Spectroscopic Profile of 1-Chlorododecane: A Technical Guide

This guide provides a comprehensive overview of the spectroscopic data for 1-chlorododecane (C₁₂H₂₅Cl), a key intermediate in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for data acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized in the tables below, providing a clear reference for the key spectral features of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR data for this compound are presented below. The spectra are typically recorded in a deuterated solvent such as chloroform-d (B32938) (CDCl₃).[1][2][3]

Table 1: ¹H NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.53 | Triplet (t) | 2H | -CH₂-Cl |

| ~1.76 | Quintet (p) | 2H | -CH₂-CH₂-Cl |

| ~1.26 | Multiplet (m) | 18H | -(CH₂)₉- |

| ~0.88 | Triplet (t) | 3H | -CH₃ |

Data sourced from publicly available spectral databases. Specific chemical shifts and multiplicities may vary slightly depending on the solvent and instrument used.[1][2][4]

Table 2: ¹³C NMR Spectroscopic Data for this compound (Solvent: CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~45.2 | -CH₂-Cl |

| ~32.6 | -CH₂-CH₂-Cl |

| ~31.9 | -(CH₂)ₙ- |

| ~29.6 | -(CH₂)ₙ- |

| ~29.5 | -(CH₂)ₙ- |

| ~29.3 | -(CH₂)ₙ- |

| ~28.8 | -(CH₂)ₙ- |

| ~26.8 | -(CH₂)ₙ- |

| ~22.7 | -CH₂-CH₃ |

| ~14.1 | -CH₃ |

Assignments are based on typical chemical shifts for alkyl chains and the influence of the electronegative chlorine atom.[1][2]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The key IR absorptions for this compound are characteristic of an alkyl halide.[5][6]

Table 3: Key Infrared (IR) Absorptions for this compound

| Frequency (cm⁻¹) | Intensity | Description of Vibration |

| 2925 - 2855 | Strong | C-H stretching (alkane CH₂ and CH₃) |

| 1465 | Medium | C-H bending (CH₂ scissoring) |

| 1300 - 1150 | Medium | C-H wagging (-CH₂X)[5][6] |

| 850 - 550 | Medium-Strong | C-Cl stretching[5] |

The spectrum is typically recorded as a neat liquid film.[1][2]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) is a common method. The molecular ion peak will show an M+2 peak with approximately one-third the intensity of the M+ peak, which is characteristic of the presence of a single chlorine atom due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.[7][8]

Table 4: Major Mass Spectrometry Fragments for this compound

| Mass-to-Charge Ratio (m/z) | Relative Intensity | Possible Fragment |

| 204/206 | Low | [C₁₂H₂₅Cl]⁺ (Molecular Ion) |

| 168 | Variable | [C₁₂H₂₄]⁺ (Loss of HCl) |

| 91/93 | High | [C₄H₈Cl]⁺ |

| 43 | Base Peak | [C₃H₇]⁺ |

Fragmentation patterns can be complex and may vary depending on the instrument and ionization energy.[9][10]

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a liquid sample like this compound.

NMR Spectroscopy

-

Sample Preparation :

-

Accurately weigh approximately 5-20 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.[11]

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).[11][12]

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.[11]

-

Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.[12]

-

If required, add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS).

-

-

Data Acquisition :

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

The instrument's software is used to lock onto the deuterium (B1214612) signal of the solvent and to shim the magnetic field to achieve homogeneity.[11]

-

The probe is tuned to the appropriate nucleus (¹H or ¹³C).[11]

-

Set the acquisition parameters, including the number of scans, spectral width, and relaxation delay.

-

Acquire the spectrum.

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

IR Spectroscopy

-

Sample Preparation (Neat Liquid) :

-

Place one to two drops of liquid this compound onto a clean, dry salt plate (e.g., NaCl or KBr).

-

Place a second salt plate on top of the first to create a thin liquid film.

-

Mount the salt plates in the spectrometer's sample holder.

-

-

Data Acquisition :

-

Record a background spectrum of the empty spectrometer.

-

Place the sample in the instrument.

-

Acquire the sample spectrum.

-

The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final infrared spectrum.

-

Mass Spectrometry

-

Sample Introduction :

-

For a volatile liquid like this compound, direct injection or infusion via a syringe pump into the ion source is a common method. Alternatively, the sample can be introduced through a gas chromatograph (GC-MS).

-

-

Data Acquisition (Electron Ionization - EI) :

-

The sample is introduced into the ion source, which is under a high vacuum.

-

The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

The resulting positively charged ions are accelerated into the mass analyzer.

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

The detector records the abundance of each ion.

-

The instrument's software generates a mass spectrum, which is a plot of relative intensity versus m/z.

-

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

- 1. guidechem.com [guidechem.com]

- 2. Page loading... [guidechem.com]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. This compound(112-52-7) 1H NMR [m.chemicalbook.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. m.youtube.com [m.youtube.com]

- 8. youtube.com [youtube.com]

- 9. Dodecane, 1-chloro- [webbook.nist.gov]

- 10. youtube.com [youtube.com]

- 11. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

An In-depth Technical Guide to the Thermochemical Properties of 1-Chlorododecane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core thermochemical properties of 1-chlorododecane (CAS No. 112-52-7), a long-chain halogenated hydrocarbon. A critical evaluation of its thermodynamic data, including enthalpy, entropy, heat capacity, and vapor pressure, is presented. This document also outlines detailed experimental methodologies for the synthesis of this compound and for the determination of its key thermochemical parameters. The information herein is intended to serve as a vital resource for researchers and professionals in the fields of chemistry, materials science, and pharmaceutical development, where this compound is utilized as a key intermediate in the synthesis of surfactants, plasticizers, and other organic compounds.

Core Thermochemical Properties

The thermochemical properties of this compound are fundamental to understanding its behavior in various chemical processes. A summary of these properties is provided below, with data compiled from various reputable sources.

Physical and Thermochemical Data

The following tables summarize the key quantitative data for this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₂₅Cl | [1][2][3] |

| Molecular Weight | 204.78 g/mol | [1][2][3] |

| Melting Point | -9.3 °C | [1] |

| Boiling Point | 260 °C at 760 mmHg | [1] |

| Density | 0.867 g/mL at 20 °C | [1] |

| Refractive Index | n20/D 1.443 | [1] |

Table 1: Physical Properties of this compound

| Thermodynamic Property | Value | Conditions | Source(s) |

| Standard Liquid Enthalpy of Combustion (ΔcH°liquid) | -8041.5 ± 1.6 kJ/mol | Standard conditions | [4] |

| Enthalpy of Formation (Gas, ΔfH°gas) | -322.0 ± 2.5 kJ/mol | Standard conditions | [2][5] |

| Enthalpy of Formation (Liquid, ΔfH°liquid) | -387.7 ± 2.6 kJ/mol | Standard conditions | [4] |

| Enthalpy of Vaporization (ΔvapH°) | 65.7 ± 0.8 kJ/mol | Standard conditions | [3] |

| Ideal Gas Heat Capacity (Cp,gas) | 358.38 - 564.84 J/mol·K | Temperature dependent (200 K - 1500 K) | [6][7] |

| Liquid Heat Capacity at Saturation Pressure | 415.7 - 590.25 J/mol·K | Temperature dependent (250 K - 700 K) | [6] |

| Ideal Gas Entropy | 569.31 - 1060.9 J/mol·K | Temperature dependent (200 K - 1500 K) | [6] |

| Liquid Entropy at Equilibrium | 391.06 - 639.8 J/mol·K | Temperature dependent (250 K - 700 K) | [6] |

Table 2: Thermodynamic Properties of this compound

Vapor Pressure

The vapor pressure of this compound is a critical parameter for distillation and for understanding its environmental fate.

| Temperature (°C) | Vapor Pressure (hPa) |

| 162.35 | 55.2 |

| 216.25 | 316.9 |

Table 3: Vapor Pressure of this compound[1]

Experimental Protocols

This section details the experimental procedures for the synthesis of this compound and for the determination of its thermochemical properties.

Synthesis of this compound from n-Dodecyl Alcohol

This compound can be synthesized via the chlorination of n-dodecyl alcohol (lauryl alcohol) using thionyl chloride.

Materials:

-

n-Dodecyl alcohol (46.5 g)

-

Thionyl chloride (179 g, 109.5 mL), freshly distilled

-

10% Sodium carbonate solution

-

Anhydrous calcium chloride

-

Deionized water

Procedure:

-

A 500 mL round-bottomed flask is equipped with a double surface condenser.

-

The flask is charged with 109.5 mL of freshly distilled thionyl chloride.

-

Over a period of 2 hours, 46.5 g of n-dodecyl alcohol is slowly added to the flask.

-

Once the addition is complete, the reaction mixture is refluxed for 6 hours.

-

After reflux, the mixture is distilled. The excess thionyl chloride distills off at temperatures below 80 °C.

-

A small fraction is collected up to 120 °C.

-

The crude this compound is then distilled at 252-257 °C.

-

The purified product is washed with deionized water, followed by a 10% sodium carbonate solution, and then twice more with deionized water.

-

The washed product is dried using anhydrous calcium chloride.

-

For further purification, the this compound can be distilled under reduced pressure (boiling point 116.5 °C at 5 mmHg).

Determination of Heat Capacity by Differential Scanning Calorimetry (DSC)

The heat capacity of liquid this compound can be determined using a differential scanning calorimeter. This method involves a three-step process.

Materials and Equipment:

-

Differential Scanning Calorimeter (DSC)

-

Hermetic aluminum pans

-

This compound sample

-

Sapphire standard (for calibration)

Procedure:

-

Baseline Calibration: An empty hermetic aluminum pan is placed in the sample position and another empty pan in the reference position. The temperature is scanned over the desired range (e.g., from 0 °C to 100 °C) at a constant heating rate (e.g., 10 °C/min). This provides the baseline heat flow.

-

Sapphire Calibration: A sapphire standard of known mass is placed in the sample pan, and the temperature is scanned under the same conditions as the baseline. The heat flow data for the sapphire standard is recorded.

-

Sample Measurement: A known mass of this compound is hermetically sealed in an aluminum pan. The sample is then subjected to the same temperature scan as the baseline and the sapphire standard. The heat flow data for the this compound sample is recorded.

-

Calculation: The heat capacity of the this compound at a given temperature is calculated using the following equation:

Cp,sample = (Cp,standard * m,standard * (ΔH,sample - ΔH,baseline)) / (m,sample * (ΔH,standard - ΔH,baseline))

Where:

-

Cp is the heat capacity

-

m is the mass

-

ΔH is the heat flow signal from the DSC

-

Determination of Enthalpy of Vaporization by Isothermal Thermogravimetry

The enthalpy of vaporization can be determined by measuring the vapor pressure at different temperatures using thermogravimetric analysis (TGA).

Materials and Equipment:

-

Thermogravimetric Analyzer (TGA)

-

Open sample pan (e.g., platinum or aluminum)

-

This compound sample

-

Inert purge gas (e.g., nitrogen)

Procedure:

-

A small, known amount of this compound is placed in an open TGA pan.

-

The sample is heated to a series of isothermal temperatures under a constant flow of inert purge gas.

-

At each isothermal step, the rate of mass loss due to evaporation is measured.

-

The vapor pressure at each temperature can be related to the rate of mass loss using the Langmuir equation.

-

The enthalpy of vaporization (ΔHvap) is then determined from the Clausius-Clapeyron equation by plotting the natural logarithm of the vapor pressure versus the inverse of the temperature. The slope of this plot is equal to -ΔHvap/R, where R is the ideal gas constant.

Visualizations

The following diagrams illustrate key processes involving this compound.

Caption: Synthesis of this compound.

Caption: Role as a Chemical Intermediate.

Conclusion

This technical guide has provided a detailed summary of the thermochemical properties of this compound, supported by experimental protocols for its synthesis and characterization. The presented data and methodologies are essential for the effective application of this compound in research and industrial settings. The accurate understanding and application of these thermochemical properties will continue to be crucial for the development of new materials and pharmaceutical products.

References

- 1. This compound -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]

- 2. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 3. Dodecane, 1-chloro- [webbook.nist.gov]

- 4. Dodecane, 1-chloro- [webbook.nist.gov]

- 5. Dodecane, 1-chloro- [webbook.nist.gov]

- 6. Vapor Pressure Mapping of Ionic Liquids and Low-Volatility Fluids Using Graded Isothermal Thermogravimetric Analysis [mdpi.com]

- 7. kelid1.ir [kelid1.ir]

Methodological & Application

Synthesis of Quaternary Ammonium Salts Using 1-Chlorododecane: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of quaternary ammonium (B1175870) salts (QAS) using 1-chlorododecane as the alkylating agent. Quaternary ammonium salts incorporating a dodecyl chain are of significant interest in drug development and other biomedical applications due to their surfactant properties and broad-spectrum antimicrobial activity.

Introduction

Quaternary ammonium salts are organic compounds with the general structure [R₄N]⁺X⁻, where R represents alkyl or aryl groups. The presence of a long alkyl chain, such as the dodecyl group from this compound, imparts amphiphilic character to the molecule, making them effective surfactants and enabling their interaction with cell membranes. This property is central to their application as antimicrobial agents, disinfectants, and phase transfer catalysts.[1][2] The synthesis of these compounds is typically achieved through the quaternization of tertiary amines with an alkyl halide, a reaction known as the Menshutkin reaction.[3]

This document outlines the synthesis, characterization, and potential applications of two representative dodecyl-containing quaternary ammonium salts: Dodecyltrimethylammonium (B156365) chloride (DTMAC) and Dodecylpyridinium chloride (DPC).

Data Presentation

Table 1: Synthesis of Quaternary Ammonium Salts from this compound

| Product Name | Tertiary Amine | Reaction Conditions | Solvent | Yield (%) | Reference |

| Dodecyltrimethylammonium chloride | Trimethylamine (B31210) | 90°C, 3 hours, in autoclave | Acetonitrile (B52724) | 94% | [4] |

| Dodecylpyridinium chloride | Pyridine | 100°C, 24 hours | None | 1.7% | [5] |

| Dodecylpyridinium chloride | Pyridine | 60-130°C, 8-16 hours (excess pyridine) | None | 95% | [5] |

Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC) of N-Dodecyl Quaternary Ammonium Salts

| Compound | Microorganism | MIC (µg/mL) | Reference |

| N-Hexyl-N-dodecylpiperidinium bromide | Staphylococcus aureus | 1.95 | [6] |

| N-Hexyl-N-dodecylpiperidinium bromide | Bacillus subtilis | 0.97 | [6] |

| N-Hexyl-N-dodecylpiperidinium bromide | Escherichia coli | 15.62 | [6] |

| N-Hexyl-N-dodecylpiperidinium bromide | Candida albicans | 3.90 | [6] |

| N-Heptyl-N-dodecylpiperidinium bromide | Staphylococcus aureus | 0.97 | [6] |

| N-Heptyl-N-dodecylpiperidinium bromide | Bacillus subtilis | 0.48 | [6] |

| N-Heptyl-N-dodecylpiperidinium bromide | Escherichia coli | 7.81 | [6] |

| N-Heptyl-N-dodecylpiperidinium bromide | Candida albicans | 1.95 | [6] |

Experimental Protocols

Protocol 1: Synthesis of Dodecyltrimethylammonium chloride (DTMAC)

This protocol is adapted from a patented industrial process and may require specialized equipment such as an autoclave for safe handling of trimethylamine.[4]

Materials:

-

This compound (MW: 204.78 g/mol )

-

Trimethylamine (gas) (MW: 59.11 g/mol )

-

Acetonitrile (anhydrous)

-

Anhydrous ether

-

High-pressure reactor (autoclave)

-

Stirrer

-

Centrifuge

-

Vacuum drying oven

Procedure:

-

In a fume hood, carefully introduce a known amount of gasified trimethylamine into a cooled flask containing anhydrous acetonitrile to create a solution of known concentration. A molar excess of trimethylamine to this compound is recommended.

-

Place a measured amount of this compound into the high-pressure reactor.

-

Add the trimethylamine/acetonitrile solution to the reactor. For a 2 mol scale of this compound (409g), approximately 2.2 mol of trimethylamine (130g) is used.[4]

-

Seal the autoclave immediately and begin stirring.

-

Heat the reactor to 90 ± 5 °C and maintain this temperature for 3 hours.

-

After the reaction is complete, cool the reactor to room temperature.

-

Carefully vent any excess trimethylamine in a safe manner.

-

Collect the crude product from the reactor.

-

Use a centrifuge to separate the solid product.

-

Wash the solid product with anhydrous ether twice to remove any unreacted starting materials.

-

Dry the purified white solid product in a vacuum drying oven.

Characterization:

The final product, dodecyltrimethylammonium chloride, should be a white solid. Its identity and purity can be confirmed by:

-

Melting Point: 240 °C (with decomposition).[4]

-

¹H NMR Spectroscopy: The spectrum should show characteristic peaks for the dodecyl chain and the trimethylammonium headgroup.[7][8]

-

¹³C NMR Spectroscopy: The spectrum will confirm the carbon skeleton of the molecule.[8][9]

Protocol 2: Synthesis of Dodecylpyridinium chloride (DPC)

This protocol is based on a laboratory-scale synthesis with improved yield.[5]

Materials:

-

This compound (MW: 204.78 g/mol )

-

Pyridine (MW: 79.1 g/mol ), freshly distilled

-

Acetone (B3395972) (for recrystallization)

-

Ethanol (for recrystallization)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Büchner funnel and filter paper

Procedure:

-

In a round-bottom flask, combine this compound with a 10-30% molar excess of pyridine.

-

Heat the mixture with stirring to a temperature between 110-120 °C.

-

Maintain the reaction under reflux for 8-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature. The product may solidify upon cooling.

-

To purify the crude product, perform recrystallization. Dissolve the solid in a minimal amount of hot acetone and allow it to cool slowly to form crystals. Alternatively, recrystallization can be performed from ethanol.[10]

-

Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold acetone.

-

Dry the crystals under vacuum.

Characterization:

Dodecylpyridinium chloride is typically a white to off-white solid. Confirmation of the product can be achieved through:

-

Melting Point: 66-70 °C.[11]

-

¹H NMR and ¹³C NMR Spectroscopy: To confirm the structure of the pyridinium (B92312) ring and the dodecyl chain.

Visualizations

Caption: General workflow for the synthesis of quaternary ammonium salts.

Caption: Relationship between synthesis, properties, and applications.

References

- 1. chemneo.com [chemneo.com]

- 2. Biological Activity of Quaternary Ammonium Salts and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Menshutkin reaction - Wikipedia [en.wikipedia.org]

- 4. CN1194974A - Process for synthesis of n-dodecyl trimethyl ammonium chloride - Google Patents [patents.google.com]

- 5. WO2016092499A1 - An improved process for the production of quaternary pyridinium salts - Google Patents [patents.google.com]

- 6. Antimicrobial activity of quaternary ammonium salts of some saturated heterocycloalkyl amines [1] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dodecyltrimethylammonium chloride(112-00-5) 1H NMR spectrum [chemicalbook.com]

- 8. Dodecyltrimethylammonium | C15H34N+ | CID 8153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. spectrabase.com [spectrabase.com]

- 10. Dodecylpyridinium chloride | 104-74-5 [chemicalbook.com]

- 11. 1-Dodecylpyridinium chloride 98 207234-02-4 [sigmaaldrich.com]

Application Notes and Protocols: 1-Chlorododecane as a Versatile Alkylating Agent in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chlorododecane, also known as lauryl chloride, is a long-chain alkyl halide that serves as a crucial building block in organic synthesis. Its twelve-carbon aliphatic chain and reactive terminal chloride make it an excellent reagent for introducing a dodecyl group onto a variety of nucleophilic substrates. This process, known as alkylation, is fundamental in the synthesis of a wide array of commercially important molecules, including surfactants, lubricant additives, plasticizers, and intermediates for pharmaceuticals and agrochemicals.[1][2][3][4][5][6] The primary mechanism of action for this compound in these reactions is bimolecular nucleophilic substitution (SN2), where the chloride ion acts as a good leaving group.[1]

These application notes provide detailed protocols for several key synthetic applications of this compound, including N-alkylation of amines and heterocycles, O-alkylation of phenols (Williamson Ether Synthesis), Friedel-Crafts C-alkylation of aromatic compounds, S-alkylation of thiols, and C-alkylation of active methylene (B1212753) compounds.

Key Applications and Reaction Protocols

N-Alkylation: Synthesis of Amines and Quaternary Ammonium (B1175870) Salts

The N-alkylation of amines with this compound is a cornerstone for the synthesis of surfactants, phase-transfer catalysts, and various functionalized amines.[1] The reaction involves the nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbon of this compound.

The reaction of this compound with primary and secondary amines yields secondary and tertiary amines, respectively. These products are valuable intermediates in organic synthesis.

-

General Experimental Workflow for N-Alkylation:

Caption: General workflow for the N-alkylation of amines.

Protocol: N-Alkylation of Aniline (B41778) with this compound

This protocol describes the synthesis of N-dodecylaniline.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine aniline (1.0 equivalent), this compound (1.2 equivalents), and a suitable base such as potassium carbonate (2.0 equivalents) in a solvent like N,N-dimethylformamide (DMF).

-

Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extraction: Extract the aqueous mixture three times with an organic solvent such as ethyl acetate.

-

Washing: Combine the organic layers and wash with water and then with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain N-dodecylaniline.

Protocol: N-Alkylation of Diethylamine (B46881) with this compound

This protocol outlines the synthesis of N,N-diethyldodecylamine.

-

Reactant Preparation: In a round-bottom flask, dissolve diethylamine (2.0 equivalents) in an anhydrous solvent such as acetonitrile (B52724).

-

Addition of Alkylating Agent: Add this compound (1.0 equivalent) to the mixture.

-

Reaction: Stir the reaction mixture at room temperature under an inert atmosphere for 24-48 hours. Monitor the reaction progress by TLC.

-

Work-up: Once the reaction is complete, remove the solvent under reduced pressure. The crude product can then be purified. To avoid the formation of quaternary ammonium salts, using an excess of the amine is often beneficial.[7]

This compound is widely used to alkylate nitrogen-containing heterocycles, leading to the formation of quaternary ammonium salts, which are often classified as ionic liquids.

-

Signaling Pathway for Imidazolium-based Ionic Liquid Synthesis:

Caption: Synthesis of an imidazolium-based ionic liquid.

Protocol: Synthesis of 1-Dodecyl-3-methylimidazolium Chloride

-